molecular formula C20H19N3O4 B1682608 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea

1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea

Cat. No. B1682608
M. Wt: 365.4 g/mol
InChI Key: KPTMSQHTGZMEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Safety and Hazards

The safety data sheet for a similar compound, Benzoic acid, 3-[(3,5-dimethoxybenzoyl)amino]-, suggests that it should be used for research purposes only and not for human or veterinary use . It also provides first aid measures and firefighting measures .

Comparison with Similar Compounds

Similar Compounds:

    JNJ-63533054: Another potent agonist of GPR139 with similar efficacy.

    JNJ-63533054: A compound with a different chemical structure but similar biological activity.

Uniqueness: TC-O 9311 is unique due to its high selectivity and potency for GPR139, with minimal activity against a wide range of other targets . This selectivity makes it a valuable tool for studying the specific functions of GPR139 without off-target effects.

properties

IUPAC Name

1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-26-15-10-14(11-16(12-15)27-2)19(24)22-23-20(25)21-18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H,22,24)(H2,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTMSQHTGZMEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea
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1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea
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1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea
Reactant of Route 4
1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea
Reactant of Route 5
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1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea
Reactant of Route 6
1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.